10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
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Overview
Description
10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo diazepine family This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Core Structure: The initial step involves the formation of the dibenzo diazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-diamines and diketones under acidic or basic conditions.
Introduction of Substituents: The chlorobenzoyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure regioselectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring control over reaction conditions and product quality.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the constant production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the chlorobenzoyl and methoxyphenyl groups can enhance the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl and methoxyphenyl groups can facilitate binding to these targets, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
10-(4-Chlorobenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: Lacks the methoxy group, which may alter its biological activity.
10-(4-Methylbenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: Substitutes the chlorine atom with a methyl group, potentially affecting its reactivity and interactions.
Uniqueness
The presence of both the chlorobenzoyl and methoxyphenyl groups in 10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one provides a unique combination of electronic and steric properties, making it distinct from similar compounds. This uniqueness can lead to different reactivity patterns and biological activities, highlighting its potential in various applications.
Properties
Molecular Formula |
C27H23ClN2O3 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-(2-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H23ClN2O3/c1-33-24-12-5-2-7-19(24)26-25-21(9-6-11-23(25)31)29-20-8-3-4-10-22(20)30(26)27(32)17-13-15-18(28)16-14-17/h2-5,7-8,10,12-16,26,29H,6,9,11H2,1H3 |
InChI Key |
VKEWOQQUDFPETM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=CC=CC=C4N2C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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